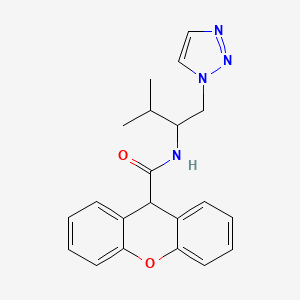
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide is a synthetic organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a carboxamide functional group. The compound also contains a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The presence of these functional groups and structural features makes this compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide can be achieved through a multi-step synthetic route. One common method involves the following steps:
Synthesis of the xanthene core: The xanthene core can be synthesized through a condensation reaction between a phenol derivative and a phthalic anhydride under acidic conditions. This reaction forms the tricyclic xanthene structure.
Introduction of the carboxamide group: The carboxamide group can be introduced by reacting the xanthene core with an appropriate amine derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the triazole ring: The triazole ring can be formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves the reaction of an alkyne derivative with an azide derivative in the presence of a copper catalyst to form the triazole ring.
Final coupling step: The final step involves coupling the triazole-containing intermediate with the xanthene-carboxamide intermediate to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce certain functional groups, such as carbonyl groups, to their corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of new derivatives.
Cyclization: The compound can undergo cyclization reactions to form new ring structures. This can be achieved through intramolecular reactions under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring can interact with biological targets, making it useful in drug discovery and development.
Medicine: The compound may have therapeutic potential due to its ability to interact with specific molecular targets. It can be used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or photostability. It may also be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and proteins. This binding can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects. The xanthene core structure can also contribute to the compound’s ability to interact with biological membranes and cellular components.
Comparison with Similar Compounds
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:
Xanthene derivatives: Compounds with a xanthene core structure, such as fluorescein and rhodamine, are commonly used in fluorescence microscopy and imaging applications. The presence of the triazole ring in this compound makes it unique and potentially more versatile.
Triazole-containing compounds: Compounds with a triazole ring, such as 1,2,3-triazole and 1,2,4-triazole, are known for their biological activity and use in drug discovery
Carboxamide derivatives: Compounds with a carboxamide functional group, such as benzamide and acetamide, are used in various chemical and pharmaceutical applications. The presence of the xanthene and triazole moieties in this compound distinguishes it from other carboxamide derivatives.
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14(2)17(13-25-12-11-22-24-25)23-21(26)20-15-7-3-5-9-18(15)27-19-10-6-4-8-16(19)20/h3-12,14,17,20H,13H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGVAOZURPKOBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)
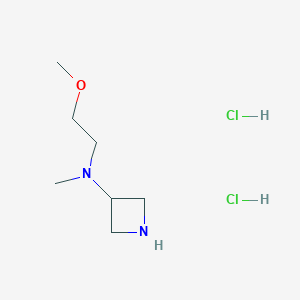
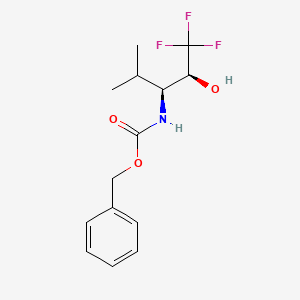

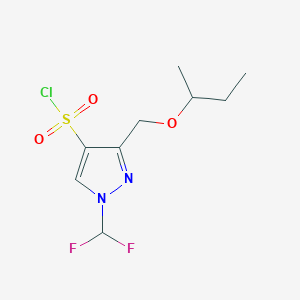
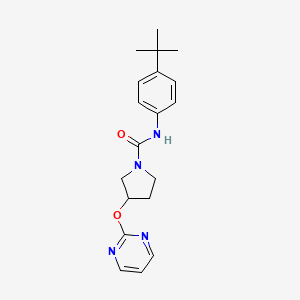
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2385197.png)
![ethyl 3-amino-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2385200.png)
![2-[7-(4-chlorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide](/img/structure/B2385201.png)

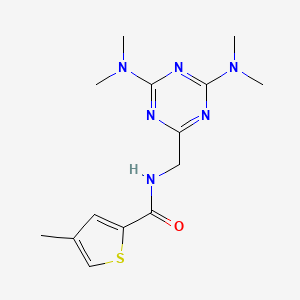
![3-(4-fluorobenzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2385204.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2385206.png)
